molecular formula C11H18BrNO B13784172 Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide CAS No. 66941-40-0

Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide

Cat. No.: B13784172
CAS No.: 66941-40-0
M. Wt: 260.17 g/mol
InChI Key: VYUHISXTUAOUNZ-UHFFFAOYSA-N
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Description

Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C11H18NO.Br and a molecular weight of 260.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. For example, the reaction between dimethylethylamine and 5-hydroxy-o-tolyl bromide in the presence of a suitable solvent can yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cellular processes and as a tool in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of antibacterial and antifungal agents

Mechanism of Action

The mechanism of action of Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Dimethylbenzylammonium chloride: Another quaternary ammonium compound with similar applications.

    Cetyltrimethylammonium bromide: Used as a surfactant and in molecular biology.

    Benzalkonium chloride: Commonly used as a disinfectant and antiseptic

Uniqueness

Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide is unique due to its specific structure, which combines a quaternary ammonium group with a hydroxyl-substituted aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

66941-40-0

Molecular Formula

C11H18BrNO

Molecular Weight

260.17 g/mol

IUPAC Name

ethyl-(5-hydroxy-2-methylphenyl)-dimethylazanium;bromide

InChI

InChI=1S/C11H17NO.BrH/c1-5-12(3,4)11-8-10(13)7-6-9(11)2;/h6-8H,5H2,1-4H3;1H

InChI Key

VYUHISXTUAOUNZ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C)C1=C(C=CC(=C1)O)C.[Br-]

Origin of Product

United States

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